Tert-butyl-dimethyl-[(2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane
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Overview
Description
Tert-butyl-dimethyl-[(2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane is a complex organosilicon compound It features a tert-butyl-dimethylsilyl group attached to a phenyl-substituted tetrahydropyrano[3,2-d][1,3]dioxin ring system, which is further functionalized with a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-dimethyl-[(2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane typically involves multiple steps:
Formation of the Tetrahydropyrano[3,2-d][1,3]dioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.
Attachment of the Tributylstannyl Group: This is usually achieved through a Stille coupling reaction, where a stannylated reagent is coupled with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the multiple steps efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the stannyl group, leading to the formation of organotin oxides.
Reduction: Reduction reactions can target the phenyl group or the stannyl group, depending on the reagents used.
Substitution: The silyl and stannyl groups can be substituted under appropriate conditions, such as in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halides, alkoxides, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the stannyl group would yield organotin oxides, while substitution reactions could lead to a variety of silylated or stannylated derivatives.
Scientific Research Applications
Tert-butyl-dimethyl-[(2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a drug precursor or as part of drug delivery systems is ongoing.
Industry: It has applications in materials science, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl-dimethyl-[(2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane involves its ability to participate in various chemical reactions due to its functional groups. The stannyl group, for example, is highly reactive in cross-coupling reactions, while the silyl group can protect other functional groups during synthesis. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl-dimethyl(2-propynyloxy)silane: This compound features a similar silyl group but with a different organic moiety.
Trimethylsilyl chloride: A simpler silyl compound used widely in organic synthesis.
Tributylstannyl chloride: A related stannyl compound used in similar coupling reactions.
Uniqueness
Tert-butyl-dimethyl-[(2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane is unique due to its combination of silyl and stannyl groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile reagent in organic synthesis and materials science.
Properties
IUPAC Name |
tert-butyl-dimethyl-[(2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27O4Si.3C4H9.Sn/c1-19(2,3)24(4,5)23-15-11-12-20-16-13-21-18(22-17(15)16)14-9-7-6-8-10-14;3*1-3-4-2;/h6-11,15-18H,13H2,1-5H3;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSHWEPXTRFKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(C2C(O1)COC(O2)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O4SiSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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